molecular formula C17H19ClF3NO B6280271 methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride CAS No. 2243504-22-3

methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

Cat. No. B6280271
CAS RN: 2243504-22-3
M. Wt: 345.8
InChI Key:
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Description

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is an aromatic ether consisting of 4-trifluoromethylphenol . It has a molecular weight of 345.79 . The compound is stored at room temperature and is in the form of oil .


Synthesis Analysis

The synthesis of this compound involves attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The IUPAC name of the compound is N-methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride . The InChI code is 1S/C17H18F3NO.ClH/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20;/h2-10,15,21H,11-12H2,1H3;1H .


Chemical Reactions Analysis

The compound exhibits a high dipole moment in HF/6-31G (6.121) due to its effect on the charge density of the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.79 . It is stored at room temperature and is in the form of oil . The highest dipole moment was observed for the compound in HF/6-31G (6.121) .

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

One study discusses the occurrence, fate, and behavior of parabens, which, like the compound , contain phenolic structures. This research highlights how certain chemicals, despite being biodegradable, are ubiquitous in surface water and sediments due to continuous introduction into the environment. Such studies are crucial for understanding the environmental impact and degradation pathways of similar compounds (Haman et al., 2015).

Chemical Synthesis and Biological Activities

Another relevant study reviews the isolation, chemical synthesis, and biological activities of natural chalcones, which share some structural similarities (phenolic rings) with the compound . This research emphasizes the importance of these compounds in offering novel scaffolds for drug discovery due to their interesting biological activities (Zhai, Sun, & Sang, 2022).

Toxicity and Environmental Impact

Research on triclosan, which like the compound of interest, is used in various consumer products, reviews its occurrence, toxicity, and degradation in the environment. Such studies can provide a framework for assessing the safety and environmental risks of chemicals used in consumer products, including potential degradation products and their effects (Bedoux et al., 2012).

Analytical Methods for Detection

A review on the analysis of specific carcinogenic compounds in foodstuff emphasizes the development of analytical methods for detecting and quantifying chemical compounds in various matrices. Insights from this research could be applied to develop sensitive and selective analytical techniques for similar compounds (Teunissen et al., 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not available, it is structurally similar to fluoxetine, which is a Serotonin Uptake Inhibitor .

Safety and Hazards

The compound is harmful if swallowed, causes serious eye damage, and causes skin irritation . It is also very toxic to aquatic life .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride involves the reaction of 3-phenyl-3-[2-(trifluoromethyl)phenoxy]propylamine with methyl iodide in the presence of a base to form the desired product. The amine group in the starting material is protonated by the hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "3-phenyl-3-[2-(trifluoromethyl)phenoxy]propylamine", "Methyl iodide", "Base (e.g. potassium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Add 3-phenyl-3-[2-(trifluoromethyl)phenoxy]propylamine and base to a solvent (e.g. DMF, DMSO) and stir to dissolve", "Add methyl iodide dropwise to the reaction mixture while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to protonate the amine group", "Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride" ] }

CAS RN

2243504-22-3

Product Name

methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

Molecular Formula

C17H19ClF3NO

Molecular Weight

345.8

Purity

95

Origin of Product

United States

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